molecular formula C27H24F2N4O3 B10861219 (2R)-2-[[2-(3,5-difluorophenyl)acetyl]amino]-N-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]propanamide

(2R)-2-[[2-(3,5-difluorophenyl)acetyl]amino]-N-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]propanamide

Cat. No.: B10861219
M. Wt: 490.5 g/mol
InChI Key: JNGZXGGOCLZBFB-PUAOIOHZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-Compound E involves several steps, including the formation of chiral centers. The specific synthetic routes and reaction conditions are proprietary and often involve the use of advanced organic synthesis techniques to ensure the correct stereochemistry is achieved .

Industrial Production Methods

Industrial production of (1R,3S)-Compound E typically involves large-scale organic synthesis processes. These processes are designed to maximize yield and purity while maintaining the correct stereochemistry. The compound is usually synthesized in a controlled environment to prevent any contamination or degradation .

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-Compound E undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of (1R,3S)-Compound E include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from the reactions of (1R,3S)-Compound E depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

(1R,3S)-Compound E has a wide range of scientific research applications, including:

Mechanism of Action

(1R,3S)-Compound E exerts its effects by inhibiting γ-secretase, an enzyme complex involved in the cleavage of amyloid precursor protein and Notch receptors. By blocking this cleavage, the compound reduces the production of β-amyloid peptides, which are implicated in the pathology of Alzheimer’s disease. The molecular targets of (1R,3S)-Compound E include the active sites of the γ-secretase complex .

Comparison with Similar Compounds

Similar Compounds

    Compound E (HY-14176): The parent compound of (1R,3S)-Compound E, also a γ-secretase inhibitor.

    DAPT: Another γ-secretase inhibitor with a different chemical structure.

    Semagacestat: A γ-secretase inhibitor previously investigated for Alzheimer’s disease.

Uniqueness

(1R,3S)-Compound E is unique due to its specific stereochemistry, which may confer distinct biological activities compared to its isomers and other γ-secretase inhibitors. Its high potency and selectivity for γ-secretase make it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C27H24F2N4O3

Molecular Weight

490.5 g/mol

IUPAC Name

(2R)-2-[[2-(3,5-difluorophenyl)acetyl]amino]-N-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]propanamide

InChI

InChI=1S/C27H24F2N4O3/c1-16(30-23(34)14-17-12-19(28)15-20(29)13-17)26(35)32-25-27(36)33(2)22-11-7-6-10-21(22)24(31-25)18-8-4-3-5-9-18/h3-13,15-16,25H,14H2,1-2H3,(H,30,34)(H,32,35)/t16-,25-/m1/s1

InChI Key

JNGZXGGOCLZBFB-PUAOIOHZSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@@H]1C(=O)N(C2=CC=CC=C2C(=N1)C3=CC=CC=C3)C)NC(=O)CC4=CC(=CC(=C4)F)F

Canonical SMILES

CC(C(=O)NC1C(=O)N(C2=CC=CC=C2C(=N1)C3=CC=CC=C3)C)NC(=O)CC4=CC(=CC(=C4)F)F

Origin of Product

United States

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